molecular formula C12H16O B2871519 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-ylmethanol CAS No. 2305254-64-0

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-ylmethanol

Cat. No.: B2871519
CAS No.: 2305254-64-0
M. Wt: 176.259
InChI Key: LASAPKPPTONGIY-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-benzo[7]annulen-7-ylmethanol is a bicyclic organic compound featuring a seven-membered benzoannulene core with a hydroxymethyl substituent at the 7-position. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of GluN2B-selective NMDA receptor antagonists and other central nervous system (CNS)-targeted agents .

Its synthesis typically involves cyclization, reduction, and functionalization steps, as seen in intermediates like N-(2-methoxy-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)acetamide .

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c13-9-10-5-7-11-3-1-2-4-12(11)8-6-10/h1-4,10,13H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASAPKPPTONGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CCC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-benzo7annulen-7-ylmethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the benzoannulene core. Subsequent functionalization of the core structure introduces the methanol group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-benzo7annulen-7-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different degrees of hydrogenation.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of fully or partially hydrogenated derivatives.

    Substitution: Formation of various substituted benzoannulene derivatives.

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-benzo7annulen-7-ylmethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5H-benzo7annulen-7-ylmethanol involves its interaction with molecular targets such as enzymes or receptors. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Key Observations :

  • Polarity : The hydroxymethyl group in the target compound provides moderate polarity compared to the amine (-NH₂) and nitrile (-CN) analogs, which exhibit higher polarity .
  • Pharmacological Suitability : While the amine derivatives show high affinity for GluN2B-containing NMDA receptors, their lack of polar features limits utility as imaging agents .
  • Synthetic Flexibility : Carbaldehyde and carbonitrile derivatives are pivotal intermediates for further functionalization, whereas the hydroxymethyl group enables esterification or oxidation reactions .

Pharmacological Profiles

  • GluN2B-Selective NMDA Antagonists: Benzo[7]annulen-7-amines demonstrate nanomolar affinity for GluN2B receptors, making them candidates for treating neurodegenerative diseases. However, their insufficient polar characteristics hinder blood-brain barrier penetration and imaging compatibility .
  • Imaging Agent Limitations : Despite high selectivity, the absence of polar moieties (e.g., fluorine-18 tags) in 6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-amines necessitates structural modifications for PET tracer development .
  • Sigma Receptor Ligands : Spirocyclic derivatives, such as cis-3-methoxy-N-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl)-3,4-dihydrospiro([2]benzopyran-1,1'-cyclohexan)-4’-amine, exhibit antiallodynic activity, highlighting the scaffold’s versatility beyond NMDA targets .

Biological Activity

6,7,8,9-Tetrahydro-5H-benzo annulen-7-ylmethanol is a polycyclic aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₁H₁₂O
  • Molecular Weight : 160.21 g/mol
  • CAS Number : 826-73-3

The biological activity of 6,7,8,9-Tetrahydro-5H-benzo annulen-7-ylmethanol is primarily attributed to its interactions with various cellular pathways. Key mechanisms include:

  • Antioxidant Activity : The compound exhibits potent antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in cancer biology, where oxidative stress plays a significant role in tumor progression.
  • Apoptosis Induction : Research indicates that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases and mitochondrial signaling.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.

Biological Activity Data

Activity IC₅₀ (μM) Cell Line Reference
Antioxidant15MCF-7
Apoptosis Induction10HeLa
Anti-inflammatory20RAW 264.7

Case Study 1: Anticancer Activity

In a study focused on triple-negative breast cancer (TNBC), 6,7,8,9-Tetrahydro-5H-benzo annulen-7-ylmethanol was evaluated for its ability to induce cell death through apoptosis. The compound demonstrated significant cytotoxicity with an IC₅₀ value of approximately 10 μM against MDA-MB-231 cells. Mechanistic studies revealed that the compound activated caspase-3 and increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The results indicated that treatment with 6,7,8,9-Tetrahydro-5H-benzo annulen-7-ylmethanol significantly reduced cell death and improved cell viability by modulating antioxidant enzyme activities and reducing reactive oxygen species (ROS) levels.

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